Zinc molybdate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis:

- Zinc molybdate exhibits catalytic activity for various reactions. Studies have shown its effectiveness in the decomposition of organic pollutants like methylene blue []. Its ability to reduce nitroaromatic compounds like 3-nitrophenol is also under investigation [].

Antimicrobial properties:

- Recent research suggests potential for zinc molybdate nanoparticles as antimicrobial agents. Studies have demonstrated their ability to inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus.

Photocatalytic properties:

- Zinc molybdate nanoparticles exhibit photocatalytic properties, meaning they can utilize light to drive chemical reactions. Research suggests they may be useful for dye remediation due to their ability to degrade organic dyes under light exposure.

Other potential applications:

- Beyond the areas mentioned above, ongoing research explores the potential of zinc molybdate for applications in hydrogen storage, electrochemical devices, and sensors.

Important Note:

- It's crucial to acknowledge that some of the research on zinc molybdate's applications, particularly those involving nanomaterials, is relatively recent. More investigation is needed to fully understand its effectiveness and potential drawbacks in these areas.

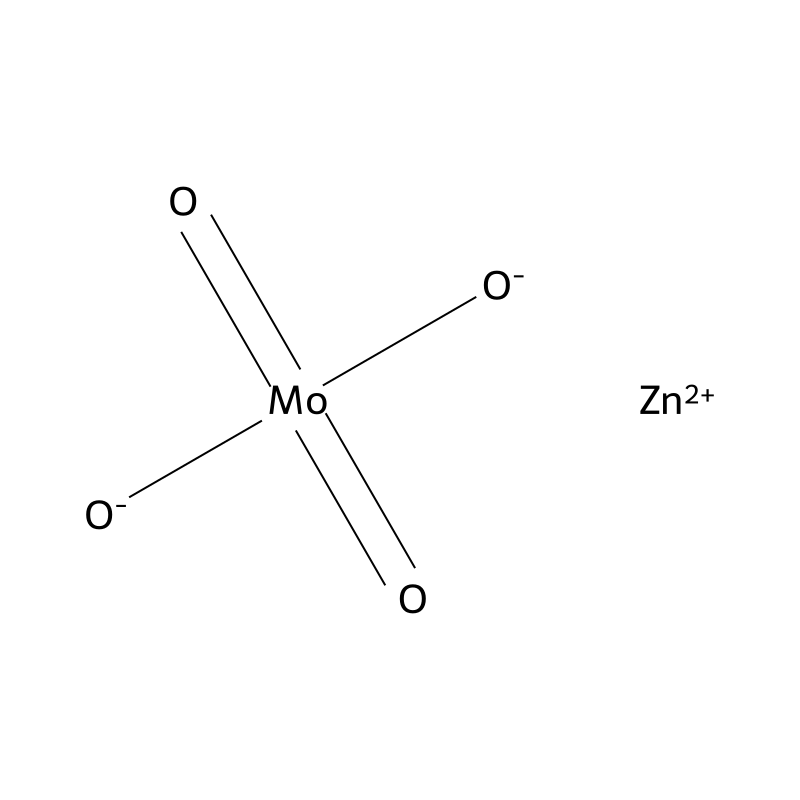

Zinc molybdate is an inorganic compound with the chemical formula . It appears as a white powder and is primarily utilized as a pigment and corrosion inhibitor in various industrial applications. The structure of zinc molybdate features tetrahedral molybdenum centers and octahedral zinc centers, contributing to its unique properties and functionalities . It is considered an environmentally friendly alternative to more toxic compounds like chromates, making it a valuable material in coatings and paints .

In addition to direct synthesis, zinc molybdate can also be produced via hydrothermal methods or solid-state reactions, where controlled temperatures and reactant ratios are critical for obtaining high-purity products . The synthesis methods influence the morphology and crystallinity of the resulting zinc molybdate, affecting its performance in applications such as catalysis and as a pigment.

Zinc molybdate exhibits low toxicity levels, with an oral LD50 value of approximately 11,500 mg/kg in rats, indicating its safety compared to other molybdates . Its insolubility in water contributes to its non-toxic nature, making it suitable for use in various applications without posing significant health risks. While specific biological activities are not extensively documented, its role as a corrosion inhibitor suggests potential interactions with biological systems that warrant further investigation.

Zinc molybdate can be synthesized through several methods:

- Solid-State Reaction: This traditional method involves mixing zinc oxide with molybdenum trioxide at high temperatures.

- Hydrothermal Synthesis: Involves using aqueous solutions under high pressure and temperature to promote the formation of zinc molybdate crystals.

- Ultrasonic-Assisted Synthesis: This method enhances nucleation rates and leads to smaller particle sizes due to rapid saturation of zinc ions during synthesis .

- Thermal Decomposition: Involves heating oxalate complexes of zinc and molybdenum at controlled temperatures to yield zinc molybdate .

Each method has its advantages in terms of efficiency, purity, and control over the final product's characteristics.

Zinc molybdate finds diverse applications across various industries:

- Pigment: Used as a white pigment in paints and coatings due to its opacity and brightness.

- Corrosion Inhibitor: Acts as a protective agent in metal coatings, preventing rust and degradation.

- Catalyst: Investigated for catalytic applications, particularly in organic reactions such as the reduction of nitrophenol compounds .

- Electrode Material: Explored for use in batteries and electrochemical devices due to its conductive properties .

Research on the interactions of zinc molybdate with other compounds highlights its potential in various chemical processes. For instance, studies have demonstrated its effectiveness as a catalyst in reducing nitrophenol using sodium tetrahydroborate as a reducing agent, showcasing its catalytic activity under mild conditions . Additionally, interaction studies involving zinc molybdate with organic dyes indicate its capability to adsorb pollutants from aqueous solutions effectively.

Zinc molybdate shares similarities with other metal molybdates but possesses unique properties that distinguish it from them. Here are some comparable compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Molybdate | Highly soluble; used in fertilizers | |

| Calcium Molybdate | Used in agriculture; less toxic than chromates | |

| Barium Molybdate | Used in ceramics; exhibits luminescent properties | |

| Lead Molybdate | Toxic; historically used in pigments |

Zinc molybdate is unique due to its low toxicity, insolubility, and effectiveness as a corrosion inhibitor compared to these similar compounds. Its application as an environmentally friendly alternative in coatings further enhances its significance in industrial uses .